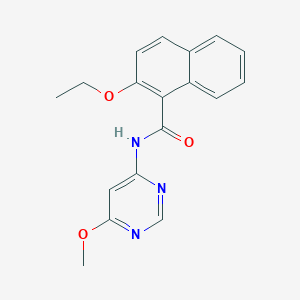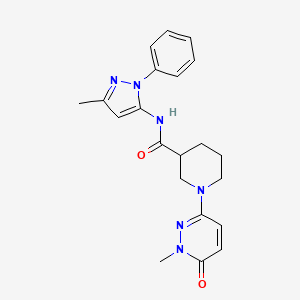
2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide, or 2-E-N-MPC, is a synthetic compound that is used in a variety of scientific research applications. It has been studied extensively in laboratory experiments, and its biochemical and physiological effects have been identified.
Aplicaciones Científicas De Investigación
2-E-N-MPC has been studied extensively in laboratory experiments. It has been used to study the effects of drugs on the central nervous system, as well as its potential use as an anti-inflammatory agent. It has also been studied for its potential to protect against oxidative stress and as a potential treatment for certain types of cancer. Additionally, it has been studied for its potential to be used as a novel therapeutic agent for the treatment of cardiovascular diseases.
Mecanismo De Acción
2-E-N-MPC has been shown to act as an agonist of the G protein-coupled receptor GPR40. This receptor is involved in the regulation of glucose homeostasis and is expressed in the central nervous system, pancreas, and other tissues. Activation of GPR40 by 2-E-N-MPC has been shown to lead to the activation of the intracellular signaling pathway known as the PI3K/Akt pathway. This pathway is involved in the regulation of glucose homeostasis and is involved in the regulation of a number of cellular processes, including cell growth and survival.
Biochemical and Physiological Effects
2-E-N-MPC has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it has been shown to have neuroprotective effects and to modulate the activity of the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-E-N-MPC has a number of advantages and limitations for laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, it has been shown to have a number of beneficial effects, which makes it a useful tool for studying the effects of drugs on the central nervous system and other physiological processes. However, there are some limitations to using 2-E-N-MPC in laboratory experiments. For example, it is not known how it is metabolized in the body, which can limit its usefulness in studies of drug metabolism. Additionally, it has not been approved for clinical use, which can limit its usefulness in clinical studies.
Direcciones Futuras
Given the potential of 2-E-N-MPC to be used as a novel therapeutic agent for the treatment of cardiovascular diseases and other conditions, there are a number of future directions for research. These include further research into its mechanism of action, its potential for use in clinical studies, and its potential for use as an anti-inflammatory, antioxidant, and anti-cancer agent. Additionally, further research is needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential for use in combination with other drugs. Finally, further research is needed to determine its potential for use in the treatment of other diseases and conditions.
Métodos De Síntesis
2-E-N-MPC can be synthesized using a three-step process. The first step involves reacting ethyl 2-bromo-3-methyl-4-oxo-3,4-dihydropyrimidine-6-carboxylate with methoxypyrimidine-4-carboxylic acid in the presence of a base to form the corresponding ester. The second step involves reacting the ester with a mixture of sodium hydride and dimethylformamide to form the desired product. The third step involves reacting the product with ethoxyacetyl chloride in the presence of a base to form the corresponding amide.
Propiedades
IUPAC Name |
2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-14-9-8-12-6-4-5-7-13(12)17(14)18(22)21-15-10-16(23-2)20-11-19-15/h4-11H,3H2,1-2H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFSYFKZTQHDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(6-methoxypyrimidin-4-yl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea](/img/structure/B6504977.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B6504987.png)



![N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B6505013.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B6505035.png)
![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6505040.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6505047.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B6505048.png)
![2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6505049.png)
![3-{[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6505057.png)